3-Methoxy-8-azabicyclo[3.2.1]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-10-8-4-6-2-3-7(5-8)9-6/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCOICWXCKOIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732109 | |
| Record name | 3-Methoxy-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209733-22-2, 1256643-17-0 | |
| Record name | 3-Methoxy-8-azabicyclo[3.2.1]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209733-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for the 3 Methoxy 8 Azabicyclo 3.2.1 Octane Framework and Analogues
Methodologies for Constructing the 8-Azabicyclo[3.2.1]octane Core
The construction of the 8-azabicyclo[3.2.1]octane core has been a subject of extensive research for over a century, leading to a diverse range of synthetic strategies. researchgate.net These methods range from classic multicomponent reactions to modern transition-metal-catalyzed cyclizations and stereoselective approaches.
Classic Cyclization Reactions for Bridged Azabicycles
The most iconic and historically significant method for constructing the 8-azabicyclo[3.2.1]octane core is the Robinson-Schöpf synthesis of tropinone (B130398), first reported in 1917. researchgate.net This reaction is a biomimetic Mannich-type reaction that involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid (or its ester). This one-pot reaction assembles the bicyclic framework with remarkable efficiency. While historically pivotal, modern variations often seek to improve yields and substrate scope. Another classical approach involves intramolecular cyclization of piperidine (B6355638) derivatives, where a suitably functionalized side chain on the piperidine ring reacts to form the second, bridging ring.
Palladium-Catalyzed Cyclizations and Cross-Coupling Approaches to the Scaffold
Modern synthetic chemistry has increasingly relied on transition-metal catalysis, with palladium being particularly prominent in the formation of complex ring systems.
Tsuji-Trost Reaction : Palladium-catalyzed intramolecular cyclizations, such as the Tsuji-Trost reaction, have been applied to construct the 2-azabicyclo[3.2.1]octane core, a close isomer of the tropane (B1204802) skeleton. rsc.org This involves the palladium-catalyzed reaction of a nucleophile with an allylic electrophile within the same molecule to forge the bicyclic system. rsc.org
Heck-Type Cascades : An aminopalladation/Heck-type cascade reaction has been developed for the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes. bohrium.com This process creates a chiral all-carbon quaternary bridgehead stereocenter with high enantioselectivity. bohrium.com
Transannular C-H Functionalization : Second-generation palladium catalyst systems, often employing pyridine- or quinoline-carboxylate ligands, have enabled the transannular C-H arylation of various azabicycloalkanes, including the 8-azabicyclo[3.2.1]octane (tropane) core. nih.gov This method allows for the direct installation of aryl groups onto the pre-formed bicyclic scaffold at positions that are otherwise difficult to access. nih.gov These advanced catalysts improve reaction rates and yields, even at lower temperatures. nih.gov
| Catalyst System | Ligand | Reaction Temperature | Key Advantage | Reference |
|---|---|---|---|---|
| First Generation (Pd(OAc)₂) | None | >140 °C | Initial proof-of-concept | nih.gov |
| Second Generation | Picolinic Acid (L8) | 100 °C | Lower temperature, higher yield (84%) | nih.gov |
| Second Generation | Quinoline-2-carboxylate (L9) | 100 °C | Lower temperature, higher yield (84%) | nih.gov |
Intramolecular Cyclization and Ring-Forming Reactions
The formation of the 8-azabicyclo[3.2.1]octane scaffold is frequently achieved through intramolecular reactions where a pre-assembled acyclic or monocyclic precursor undergoes ring closure.
[3+2] Cycloadditions : A powerful strategy involves the [3+2] cycloaddition of azomethine ylides with dipolarophiles. rsc.org For instance, asymmetric 1,3-dipolar cycloadditions between cyclic azomethine ylides and acryloylpyrazolidinone, using a dual rhodium(II)/chiral Lewis acid catalyst system, can produce optically active bicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity. rsc.org
Radical Cyclization : Radical cyclization of α-allyl protected prolines has been reported to yield precursors to 8-azabicyclo[3.2.1]octane-1-carboxylic acid, although it can be a minor product in some cases. nih.gov
Nucleophilic Attack : The assembly of the scaffold can be achieved via intramolecular nucleophilic attack. rsc.org This is often seen in the cyclization of functionalized cyclopentane (B165970) or piperidine derivatives, where an amine or other nucleophile attacks an electrophilic center to form the bicyclic structure. rsc.org
Rearrangement Reactions in the Construction of Azabicyclo[3.2.1]octane Systems
Rearrangement reactions provide an alternative and sometimes non-intuitive pathway to the azabicyclo[3.2.1]octane framework, often by expanding or contracting existing ring systems.
Epoxide-Opening Cascades : A tandem rearrangement can be initiated by the opening of an epoxide. For example, a Lewis acid-induced rearrangement of an epoxytropinone can lead to a 6-azabicyclo[3.2.1]octan-3-one, demonstrating the skeletal plasticity of these systems. acs.orgnih.gov In a different approach, the pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides, catalyzed by a chiral phosphoric acid, directly forms the 8-azabicyclo[3.2.1]octane core with excellent stereocontrol. researchgate.netresearchgate.net
Beckmann Rearrangement : The Beckmann rearrangement of norcamphor-derived oximes has been utilized to produce the isomeric 2-azabicyclo[3.2.1]octan-3-one skeleton. rsc.org This reaction involves the acid-catalyzed rearrangement of an oxime to an amide, effectively enlarging the ring. rsc.org
Cope Rearrangement : The Cope rearrangement, a classic sigmatropic reaction, can be used in equilibrium to access precursors that, upon further reaction, yield the 2-azabicyclo[3.2.1]octane system. rsc.org
Stereoselective and Enantioselective Synthetic Routes to 8-Azabicyclo[3.2.1]octanes
Given the chirality of the tropane scaffold and its importance in pharmaceuticals, developing stereoselective and enantioselective syntheses is crucial. ehu.esrsc.org
Desymmetrization : A common strategy is the desymmetrization of achiral, meso-compounds like tropinone. ehu.esresearchgate.net Chiral lithium amides have been effectively used to promote diastereoselective and enantioselective aldol (B89426) reactions on tropinone. researchgate.net Similarly, palladium-catalyzed asymmetric allylic alkylation can desymmetrize tropinone derivatives. ehu.es
Chiral Pool Synthesis : Many approaches start with enantioenriched starting materials from the chiral pool, where the stereochemistry of the final product is dictated by the starting material's inherent chirality. ehu.esrsc.org
Asymmetric Catalysis : The use of chiral catalysts to induce enantioselectivity in the ring-forming step is a highly desirable strategy. As mentioned, chiral phosphoric acids can catalyze the desymmetrizing ring opening of meso-epoxides to afford enantiopure tropanols. researchgate.netresearchgate.net Dual catalytic systems combining a transition metal (like Rhodium) and a chiral Lewis acid have also proven effective in asymmetric cycloadditions to build the scaffold. rsc.org
| Strategy | Key Reagents/Catalysts | Starting Material Type | Outcome | Reference |
|---|---|---|---|---|
| Desymmetrization | Chiral Lithium Amides | Tropinone | Diastereo- and enantioselective aldol products | researchgate.net |
| Asymmetric Catalysis | Chiral Phosphoric Acid | meso-4,5-Epoxycycloheptylamines | Enantiopure tropanols | researchgate.netresearchgate.net |
| Dual Asymmetric Catalysis | Rh(II) complex / Chiral Lewis Acid | Diazo imine / Acryloylpyrazolidinone | High dr (>99:1) and ee (99%) | rsc.org |
Introduction of the Methoxy (B1213986) Group and Positional Specificity at C3 of the 8-Azabicyclo[3.2.1]octane Scaffold
The synthesis of 3-Methoxy-8-azabicyclo[3.2.1]octane and its N-substituted analogues typically does not involve the direct introduction of a methoxy group onto the preformed bicyclic alkane. Instead, a more common and reliable strategy involves a two-step sequence starting from the readily available ketone, tropinone (or its N-substituted derivatives).
The key steps are:
Reduction of the Ketone : The carbonyl group at the C3 position of tropinone is reduced to a hydroxyl group. This reduction can be controlled to yield either of the two possible diastereomers: tropine (B42219) (3α-tropanol) or pseudotropine (3β-tropanol), depending on the reducing agent and reaction conditions.
Etherification of the Alcohol : The resulting 3-hydroxy-8-azabicyclo[3.2.1]octane (tropanol) is then converted to the desired 3-methoxy ether. This is typically achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to form the methoxy ether.
This sequence allows for precise control over the position and stereochemistry of the methoxy group. The synthesis of more complex derivatives, such as 8-[(2-fluorophenyl)methanesulfonyl]-3-methoxy-8-azabicyclo[3.2.1]octane and 3-methoxy-8-(2-methylbenzoyl)-8-azabicyclo[3.2.1]octane, follows this fundamental pathway, where the nitrogen atom is first functionalized, followed by the ketone reduction and etherification sequence. vulcanchem.commolport.com For example, in a reported synthesis of a 2-azabicyclo[3.2.1]octane isomer, a methanolic solution was refluxed in the presence of silver nitrate (B79036) to furnish an 8-methoxy derivative, showcasing an alternative method for methoxy group installation in related systems. rsc.org
Derivatization Reactions of the this compound Scaffold
The this compound scaffold, a derivative of the tropane skeleton, serves as a crucial building block in medicinal chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it a valuable core for designing ligands that target various biological systems. The derivatization of this scaffold is key to modulating its pharmacological profile, and this is typically achieved through functional group transformations and late-stage functionalization strategies.
Functional Group Transformations and Modulations for Scaffold Diversification
The diversification of the this compound scaffold often begins with its parent ketone, 8-azabicyclo[3.2.1]octan-3-one (tropinone). The carbonyl group at the C-3 position is a versatile handle for a wide range of chemical transformations, allowing for the introduction of the methoxy group and other functionalities.
A primary transformation is the reduction of the ketone to a hydroxyl group, which can then be etherified to yield the desired 3-methoxy derivative. The stereochemistry of the hydroxyl group (exo or endo) is crucial and can be controlled by the choice of reducing agent. This hydroxyl intermediate is a pivotal point for diversification. For instance, it can be converted into a 3-cyano-3-hydroxy derivative, which can undergo further reactions. google.com
The nitrogen atom at the 8-position is another key site for modulation. The parent nortropane (where the nitrogen is a secondary amine) can be readily N-substituted. uni-regensburg.de This modification is fundamental in drug design as the nature of the N-substituent significantly influences properties such as basicity, lipophilicity, and receptor interaction. uni-regensburg.denih.gov Common transformations include N-alkylation (e.g., N-methylation to form 3-methoxy-8-methyl-8-azabicyclo[3.2.1]octane nist.gov) and N-acylation or sulfonylation, as seen in the synthesis of 8-[(2-fluorophenyl)methanesulfonyl]-3-methoxy-8-azabicyclo[3.2.1]octane. molport.com
Further diversification involves introducing substituents at other positions of the bicyclic frame. For example, by leveraging rhodium-stabilized vinylcarbenoids reacting with pyrroles, it is possible to synthesize 3-aryl-8-azabicyclo[3.2.1]octane analogs where the aryl group is directly attached to the C-3 position. nih.gov Subsequent modifications of this aryl ring or the substituent at the C-2 position, such as an ethyl ketone moiety, allow for fine-tuning of the molecule's binding affinities, particularly for transporters like the serotonin (B10506) transporter (SERT). nih.gov
The table below summarizes key functional group transformations used for diversifying the 8-azabicyclo[3.2.1]octane scaffold, which are foundational for creating 3-methoxy analogues.
| Precursor Scaffold/Position | Transformation Type | Reagents/Conditions (Examples) | Resulting Functional Group/Derivative |
| 8-Azabicyclo[3.2.1]octan-3-one | Ketone Reduction | Sodium Borohydride | 3-Hydroxy-8-azabicyclo[3.2.1]octane |
| 3-Hydroxy-8-azabicyclo[3.2.1]octane | O-Alkylation (Etherification) | Methylating agent (e.g., methyl iodide, dimethyl sulfate) with a base | This compound |
| 8-Azabicyclo[3.2.1]octan-3-one | Strecker Reaction | KCN, NH₄Cl | 3-Amino-3-cyano-8-azabicyclo[3.2.1]octane |
| 8-Azabicyclo[3.2.1]octane (Nortropane) | N-Alkylation/N-Arylation | Alkyl halides, Aryl halides with a base | N-Substituted-8-azabicyclo[3.2.1]octane |
| 8-Azabicyclo[3.2.1]octane (Nortropane) | N-Sulfonylation | Sulfonyl chlorides (e.g., (2-fluorophenyl)methanesulfonyl chloride) | N-Sulfonyl-8-azabicyclo[3.2.1]octane |
| Pyrrole-based precursors | Cycloaddition/Rearrangement | Rhodium-stabilized vinylcarbenoids | 3-Aryl-8-azabicyclo[3.2.1]octane |
Late-Stage Functionalization Strategies for 8-Azabicyclo[3.2.1]octane Derivatives
Late-stage functionalization (LSF) involves introducing chemical modifications at the final steps of a synthetic sequence. This approach is highly valuable in drug discovery as it allows a common, advanced intermediate to be rapidly converted into a library of diverse analogues for structure-activity relationship (SAR) studies. For the 8-azabicyclo[3.2.1]octane framework, LSF strategies often target the nitrogen bridge or peripheral substituents on an already-formed bicyclic core.
One of the most common LSF strategies for this scaffold is the modification of the nitrogen at position 8. Starting with a core structure, such as a 3-substituted nortropane derivative, various alkyl, aryl, or acyl groups can be introduced. This allows for the exploration of how changes in the steric and electronic properties at the nitrogen bridge affect biological activity. nih.govnih.gov For example, in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, constraining a piperidine ring into the more rigid 8-azabicyclo[3.2.1]octane scaffold proved beneficial, with the final sulfonamide derivatives being synthesized on this pre-formed core. nih.gov
Another LSF approach involves the modification of substituents attached to the carbon framework. For instance, if a 3-aryl-8-azabicyclo[3.2.1]octane derivative has been synthesized, the aryl ring itself can be further functionalized. A study focused on serotonin transporter ligands demonstrated that modifying the aryl substituent at C-3 and the N-substituent on the completed tropane ring system led to compounds with high potency and selectivity. nih.gov The introduction of a 4-methoxy or 4-fluoro group onto a phenyl ring at the 3-position of the azabicyclic scaffold are examples of such late-stage modifications that were found to be well-tolerated. nih.gov
The stereochemistry at position 3 (exo vs. endo) is often established early in the synthesis, but the functional group at this position can be modified late-stage. For example, an existing ester can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of amides. These transformations on the fully assembled and stereochemically defined scaffold are critical for creating diverse chemical entities for screening.
The following table provides examples of late-stage functionalization applied to the 8-azabicyclo[3.2.1]octane core.
| Core Intermediate | LSF Reaction Type | Position(s) Modified | Example of Resulting Derivative | Research Context |
| 3β-(4-aminophenyl)-8-azabicyclo[3.2.1]octane derivative | N-Acylation of Aryl Amine | C-3 Phenyl Group | Acylated phenyl derivatives | SAR studies |
| 3-Aryl-8-methyl-8-azabicyclo[3.2.1]octane | N-Demethylation followed by N-Realkylation | N-8 | Varied N-alkyl/aralkyl groups | Modulating transporter selectivity nih.gov |
| Pyrazinyloxy-8-azabicyclo[3.2.1]octane core | Sulfonylation of pyrazole (B372694) nitrogen | Pyrazole substituent | Pyrazole sulfonamides | NAAA Inhibitors nih.gov |
| 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-nortropane | N-Alkylation | N-8 | 8-Alkyl-3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane | Serotonin Transporter Ligands nih.gov |
These derivatization strategies underscore the versatility of the 8-azabicyclo[3.2.1]octane scaffold and its 3-methoxy analogues as platforms for the development of novel therapeutic agents.
Applications of the 3 Methoxy 8 Azabicyclo 3.2.1 Octane Scaffold in Chemical Synthesis and Medicinal Chemistry Research
Utilization as a Versatile Synthetic Intermediate
The unique structural features of 3-Methoxy-8-azabicyclo[3.2.1]octane make it a valuable precursor and building block in organic synthesis.
Precursor in the Total Synthesis of Complex Natural Products
The 8-azabicyclo[3.2.1]octane core is central to the structure of tropane (B1204802) alkaloids, a class of secondary metabolites with a broad spectrum of biological activities. ehu.es Consequently, the enantioselective synthesis of this scaffold has been a significant focus of research. Methodologies have been developed to construct this bicyclic system stereoselectively, often starting from achiral precursors. ehu.es The 3-methoxy derivative serves as a key intermediate in the synthesis of various tropane analogues, where the methoxy (B1213986) group can be strategically manipulated or retained to achieve the desired target molecule.
Building Block for Novel Bridged Bicyclic Systems in Organic Synthesis
The this compound scaffold is not limited to the synthesis of natural products. It also serves as a foundational structure for creating novel bridged bicyclic systems. These systems are of interest in medicinal chemistry due to their rigid conformations, which can lead to higher binding affinities and selectivities for biological targets. researchgate.net The inherent stereochemistry of the 3-methoxy-substituted tropane skeleton provides a defined three-dimensional arrangement that can be exploited in the design of new molecular architectures. For instance, bridged bicyclic thiomorpholines and morpholines, which are important in medicinal chemistry, have been synthesized using related bicyclic frameworks as starting points. researchgate.net
Role as a Privileged Scaffold in Ligand Design for Biological Targets
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The this compound skeleton, as part of the broader tropane class, fits this description and has been extensively used in the design of ligands for various receptors and transporters.
Design of Ligands for Neurotransmitter Transporters (e.g., Dopamine (B1211576), Serotonin)
The 8-azabicyclo[3.2.1]octane framework is a well-established scaffold for developing ligands that target monoamine transporters, including those for dopamine (DAT) and serotonin (B10506) (SERT). uno.edunih.gov These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in treating various neurological and psychiatric disorders.
Derivatives of this compound have been synthesized and evaluated for their binding affinities at DAT and SERT. For example, a series of 3β-aryl-3α-arylmethoxytropane analogues demonstrated greater potency for the serotonin transporter over the dopamine transporter. uno.edu Specifically, compounds like 3β-phenyl-3α-(3″, 4″-dichlorophenyl)methoxy-8–azabicyclo[3.2.1]nortropane showed very high affinity for SERT. uno.edu The substitution pattern on the tropane ring, including the presence and orientation of the methoxy group, significantly influences both the potency and selectivity of these ligands. Research has shown that even small structural modifications can shift the selectivity between DAT and SERT. researchgate.netresearchgate.net
| Compound Type | Target(s) | Key Findings |
| 3β-Aryl-3α-arylmethoxytropane analogues | SERT, DAT | Generally more potent and selective for SERT over DAT. N-H analogues were more potent than N-methyl derivatives. uno.edu |
| 2-Carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues | DAT, SERT | Potent and selective inhibitors of DAT and SERT. nih.gov |
| 3-(4'-Azido-3'-iodo-biphenyl-4-yl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester | DAT, SERT | High binding affinity for DAT and moderate affinity for SERT. nih.gov |
Development of Receptor Antagonists and Agonists (e.g., 5-HT3, Vasopressin, NAAA)
Beyond transporters, the this compound scaffold has been instrumental in the development of ligands for a variety of G-protein coupled receptors (GPCRs) and enzymes.
Vasopressin Receptor Antagonists: A series of biaryl amides incorporating an azabicyclooctane headpiece were synthesized and found to be potent mixed arginine vasopressin (AVP) receptor antagonists. nih.gov Several of these analogues displayed excellent binding affinities for the V(1a) receptor and good affinity for the V(2) receptor. nih.gov Further research led to the discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamide derivatives as high-affinity, selective vasopressin V(1A) antagonists. researchgate.net
Kappa Opioid Receptor Antagonists: High-throughput screening identified 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as potent and selective kappa opioid receptor antagonists. nih.gov Modifications to this scaffold led to the development of analogues with good brain exposure and in vivo efficacy. nih.gov Further structure-activity relationship studies on this series have been conducted to optimize their properties. nih.gov
| Ligand Class | Target Receptor | Activity |
| Biaryl amides with azabicyclooctane | Vasopressin V(1a) and V(2) | Mixed Antagonists nih.gov |
| 8-Azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides | Vasopressin V(1A) | Selective Antagonists researchgate.net |
| 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamides | Kappa Opioid | Selective Antagonists nih.govnih.gov |
Exploration in Bioactive Compound Libraries and Databases (e.g., ChEMBL)
The versatility and established biological relevance of the this compound scaffold have led to its inclusion and the documentation of its derivatives in numerous chemical and biological databases. ChEMBL, a large, open-access database of bioactive drug-like small molecules, contains entries for various compounds featuring this scaffold, such as CHEMBL116590 (Benztropine, which has a related structure) and CHEMBL1080885. ontosight.ainih.gov The presence of these compounds in such databases facilitates computational and medicinal chemistry research, allowing for virtual screening, structure-activity relationship (SAR) analysis, and the identification of new potential biological targets.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
The systematic modification of the this compound scaffold has been crucial in elucidating the structural requirements for potent and selective interactions with biological targets.
The potency and selectivity of this compound derivatives can be significantly altered by modifying substituents at various positions of the bicyclic core. For instance, in a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the nature of the substituent on the nitrogen atom (position 8) plays a critical role in determining the affinity and selectivity for monoamine transporters. nih.govresearchgate.net
Specifically, the introduction of an 8-cyclopropylmethyl group resulted in a compound with high selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT). nih.govresearchgate.net Another derivative, with an 8-chlorobenzyl group, showed high selectivity for DAT over the norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net These findings highlight the importance of the steric and electronic properties of the N-substituent in modulating the interaction with the transporter binding sites.
Furthermore, studies on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors have shown that modifications on the pyrazole ring significantly impact potency. acs.orgsemanticscholar.org For example, while a 5-methyl substituent is tolerated, introducing an electron-withdrawing trifluoromethyl group or an electron-donating methoxy group at the 3-position of the pyrazole led to a decrease or complete loss of activity, respectively. acs.orgsemanticscholar.org
The following table summarizes the impact of various substituents on the inhibitory activity of pyrazole azabicyclo[3.2.1]octane sulfonamides against human NAAA (h-NAAA).
The stereochemistry of the this compound scaffold is a critical determinant of ligand efficacy and selectivity. The endo or exo orientation of substituents at the 3-position can lead to significant differences in biological activity. acs.orgsemanticscholar.org
In the case of pyrazole azabicyclo[3.2.1]octane sulfonamides, the endo-isomer (compound 20) exhibited submicromolar activity as an NAAA inhibitor, whereas the corresponding exo-diastereoisomer (compound 21) was devoid of any activity. acs.orgsemanticscholar.org This highlights the crucial role of the spatial arrangement of the substituent for effective interaction with the enzyme's active site. Further confirmation of this stereochemical effect was observed with another derivative, where the exo-configured compound showed only modest inhibitory efficacy. acs.org
Studies on 3-diarylmethoxymethyl-8-azabicyclo[3.2.1]octane derivatives as dopamine transporter ligands also underscore the importance of stereochemistry. researchgate.net The 3α-derivatives were found to be the most potent, with the 3α-di(4-fluorophenyl)methoxymethyl-8-(3-phenylpropyl)-8-azabicyclo[3.2.1]octane exhibiting the highest affinity for the dopamine transporter. researchgate.net In contrast, the 3β-isomer showed only modest affinity. researchgate.net
The table below illustrates the influence of stereochemistry on the binding affinity of 3-diarylmethoxymethyl-8-azabicyclo[3.2.1]octane derivatives for the dopamine transporter (DAT).
Chemical Biology Approaches for Target Engagement and Mechanistic Elucidation (In Vitro)
A variety of in vitro techniques are employed to characterize the interactions of this compound derivatives with their biological targets.
Radioligand binding assays are a cornerstone for determining the affinity of novel compounds for their target receptors or transporters. nih.gov These assays involve the use of a radiolabeled ligand that specifically binds to the target. The ability of a test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined.
For instance, the binding affinities of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives for the dopamine and serotonin transporters were determined by their ability to displace radiolabeled ligands such as [³H]WIN 35,428 and [³H]citalopram, respectively. researchgate.net Similarly, the affinity of 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues for DAT and SERT was assessed using [³H]WIN 35,428 and [³H]citalopram. nih.gov
The following table provides examples of radioligands used in binding assays for various transporters.
Beyond binding affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator of its target. These assays measure the biological response elicited by the compound.
For example, in the study of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, uptake inhibition assays were performed at DAT, SERT, and NET to assess their functional activity. nih.gov The rigid ethylidenyl-8-azabicyclic[3.2.1]octane skeleton was found to impart modest stereoselective uptake inhibition at the DAT. nih.govresearchgate.net
Derivatives of the this compound scaffold can be developed into molecular probes to investigate the architecture of ligand binding sites. By introducing photoreactive groups or radiolabels, these probes can be used to covalently label and identify specific amino acid residues within the binding pocket.
While direct examples for this compound itself as a molecular probe are not prevalent in the provided search results, the broader class of 8-azabicyclo[3.2.1]octanes has been instrumental in this area. For instance, studies with cocaine analogs have helped to map the binding domains on the dopamine transporter. researchgate.net The synthesis and evaluation of 3-heterobiaryl systems in the 8-azabicyclo[3.2.1]octane series have provided insights into the binding sites of SERT and DAT. sci-hub.se The introduction of heteroaryl moieties at the 3-aryl ring reversed the selectivity of monoaryl compounds, suggesting different binding interactions. sci-hub.se
Future Directions and Emerging Research Avenues for 3 Methoxy 8 Azabicyclo 3.2.1 Octane Research
Development of Novel Synthetic Methodologies for Enhanced Accessibility and Efficiency
The synthesis of 8-azabicyclo[3.2.1]octane derivatives has been a subject of considerable interest, with numerous strategies developed over the years. rsc.orgresearchgate.net Many current approaches focus on the enantioselective construction of an acyclic precursor that contains the necessary stereochemical information to form the bicyclic system. rsc.org However, there is a growing emphasis on developing more direct and efficient methods.
Future research will likely focus on methodologies that achieve stereochemical control during the formation of the 8-azabicyclo[3.2.1]octane architecture itself or through the desymmetrization of achiral tropinone (B130398) derivatives. rsc.orgehu.es The development of novel catalytic systems, potentially involving transition metals, could offer more efficient and atom-economical routes to 3-Methoxy-8-azabicyclo[3.2.1]octane and its derivatives. For instance, microwave-assisted synthesis has shown promise in accelerating reactions and improving yields for related tropane (B1204802) structures. researchgate.net A key area of exploration will be the development of synthetic routes that are not only high-yielding but also scalable and cost-effective, which is crucial for the transition from laboratory-scale synthesis to industrial production.
| Synthetic Approach | Description | Potential Advantages |
| Enantioselective Desymmetrization | Starting from an achiral tropinone derivative and introducing chirality in a single step. rsc.orgehu.es | Fewer synthetic steps, potential for high enantioselectivity. rsc.org |
| Catalytic Cycloadditions | Utilizing transition metal catalysts to facilitate the formation of the bicyclic ring system. researchgate.net | High efficiency, potential for stereocontrol. researchgate.net |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction times and improve yields. researchgate.net | Faster reaction rates, potentially higher yields. researchgate.net |
Advanced Computational Modeling for Rational Design and Predictive Studies
Computational modeling is becoming an indispensable tool in modern drug discovery. For this compound, advanced computational techniques can provide profound insights into its structure-activity relationships (SAR). By employing methods such as quantum mechanics (QM) and molecular dynamics (MD) simulations, researchers can predict how the methoxy (B1213986) group influences the compound's conformation and its interaction with biological targets.
These predictive studies can guide the rational design of new derivatives with improved pharmacological profiles. For example, computational modeling can help identify key pharmacophoric features and predict the binding affinity of novel analogues to specific receptors. researchgate.net This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process and reducing costs. Furthermore, computational methods can be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify potential liabilities early in the development pipeline.
Expansion of Pharmacological Targets for Scaffold Exploration Beyond Current Focus
The 8-azabicyclo[3.2.1]octane scaffold is known to interact with a wide range of biological targets, including muscarinic receptors and monoamine transporters. ontosight.airesearchgate.net Derivatives have been investigated for their potential in treating neurological disorders, pain, and addiction. ontosight.ai The presence of the 3-methoxy group can modulate the binding affinity and selectivity of these compounds for their targets.
Future research should aim to expand the pharmacological investigation of this compound and its derivatives to a broader array of targets. This could include exploring its potential as an inhibitor of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising target for inflammatory conditions. nih.govacs.org Additionally, investigating its activity at various G-protein coupled receptors (GPCRs) and ion channels could uncover novel therapeutic applications. The exploration of this scaffold as a potential mu opioid receptor antagonist for conditions like opioid-induced bowel dysfunction is also a promising avenue. google.com A systematic screening of this compound against a diverse panel of biological targets will be crucial in identifying new therapeutic opportunities.
| Target Class | Potential Therapeutic Area |
| Monoamine Transporters | Depression, ADHD, substance abuse disorders. researchgate.netgoogle.com |
| Muscarinic Receptors | Alzheimer's disease, COPD. ontosight.ai |
| N-Acylethanolamine-hydrolyzing acid amidase (NAAA) | Inflammatory diseases. nih.govacs.org |
| Mu Opioid Receptors | Opioid-induced bowel dysfunction. google.com |
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To fully explore the therapeutic potential of the this compound scaffold, a systematic and large-scale approach to derivative synthesis and screening is necessary. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. By integrating HTS with combinatorial chemistry, which enables the rapid synthesis of large libraries of related compounds, researchers can efficiently explore the chemical space around the this compound core. nih.gov
The development of a robust synthetic route that is amenable to combinatorial approaches is a prerequisite for this strategy. This would involve identifying a key intermediate that can be readily diversified with a wide range of chemical building blocks. nih.gov The resulting library of derivatives can then be subjected to HTS to identify "hit" compounds with desired biological activity. Subsequent lead optimization, guided by SAR studies and computational modeling, can then be used to develop potent and selective drug candidates. This integrated approach has the potential to significantly accelerate the discovery of novel therapeutics based on the this compound scaffold.
Q & A
Q. What synthetic routes are commonly employed to prepare 3-Methoxy-8-azabicyclo[3.2.1]octane and its derivatives?
- Methodological Answer : A key approach involves the reduction of bicyclic intermediates. For example, 2-azabicyclo[3.2.1]octan-3-ones are reduced using LiAlH₄ to yield the core structure, followed by functionalization (e.g., methoxy group introduction via alkylation or substitution) . Another route starts with 5-hydroxymethylfurfural (5-HMF), which undergoes reduction, tosylation, and SN2 reactions with amines to form bicyclic intermediates, as demonstrated in the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane derivatives .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying stereochemistry and substituent placement. High-resolution mass spectrometry (HRMS) and X-ray crystallography are used to confirm molecular weight and absolute configuration, especially for enantiopure derivatives .
Q. What biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives, and how are they identified?
- Methodological Answer : These derivatives often target monoamine transporters (e.g., dopamine and serotonin transporters) due to structural similarities to tropane alkaloids. Radioligand binding assays and in vitro uptake inhibition studies using transfected cell lines (e.g., HEK293 cells expressing DAT/SERT) are standard methods . Additionally, enzyme inhibition assays (e.g., against ELOVL6 for metabolic disorders) are employed to explore non-neuronal targets .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer : Safety data sheets (SDS) for related compounds highlight risks such as skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. Which analytical techniques are optimal for quantifying this compound in complex mixtures?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection (e.g., at 254 nm) or tandem mass spectrometry (LC-MS/MS) provides sensitivity and specificity. Internal standards (e.g., deuterated analogs) improve quantification accuracy in biological matrices .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Q. What computational tools aid in optimizing the bioactivity of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like DAT/SERT. Quantitative structure-activity relationship (QSAR) models guide substituent modifications to enhance potency or selectivity .
Q. How do metabolic pathways influence the pharmacokinetics of this compound derivatives?
- Methodological Answer : In vitro hepatic microsomal assays (e.g., using human liver microsomes) identify major metabolites. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) tracks phase I/II metabolites, while cytochrome P450 inhibition studies assess drug-drug interaction risks .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this scaffold?
Q. What novel synthetic methodologies are emerging for functionalizing the 8-azabicyclo[3.2.1]octane core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
